N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-[(5Z)-5-(furan-2-ylmethylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]propanamide
CAS No.:
Cat. No.: VC16378275
Molecular Formula: C15H16N2O6S2
Molecular Weight: 384.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C15H16N2O6S2 |
|---|---|
| Molecular Weight | 384.4 g/mol |
| IUPAC Name | N-(1,1-dioxothiolan-3-yl)-3-[(5Z)-5-(furan-2-ylmethylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]propanamide |
| Standard InChI | InChI=1S/C15H16N2O6S2/c18-13(16-10-4-7-25(21,22)9-10)3-5-17-14(19)12(24-15(17)20)8-11-2-1-6-23-11/h1-2,6,8,10H,3-5,7,9H2,(H,16,18)/b12-8- |
| Standard InChI Key | ZAPYZGDOWAJTHV-WQLSENKSSA-N |
| Isomeric SMILES | C1CS(=O)(=O)CC1NC(=O)CCN2C(=O)/C(=C/C3=CC=CO3)/SC2=O |
| Canonical SMILES | C1CS(=O)(=O)CC1NC(=O)CCN2C(=O)C(=CC3=CC=CO3)SC2=O |
Introduction
Synthesis and Characterization
While no explicit synthesis protocol exists for this compound, analogous thiazolidinone derivatives are typically synthesized via:
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Knoevenagel Condensation: Reaction of thiazolidinone precursors with aldehydes (e.g., furfural) to form the α,β-unsaturated ketone linkage.
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Amide Coupling: Attachment of the tetrahydrothiophene-dioxide group using carbodiimide-based reagents like EDC or DCC.
Key reaction conditions involve polar aprotic solvents (e.g., DMF, DMSO) and temperatures between 50–80°C to ensure regioselectivity. Post-synthetic purification employs column chromatography or recrystallization from ethanol/water mixtures.
Characterization Data:
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FT-IR: Strong absorptions at 1680–1720 cm⁻¹ (C=O stretching of thiazolidinone and amide groups) and 1340–1380 cm⁻¹ (S=O symmetric/asymmetric stretching).
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¹H NMR: Expected signals include δ 7.6–7.8 ppm (furan protons), δ 4.2–4.5 ppm (tetrahydrothiophene CH₂ groups), and δ 2.8–3.1 ppm (propanamide CH₂).
Physicochemical Properties
| Property | Value/Description |
|---|---|
| Solubility | Moderate in DMSO (>10 mg/mL); poor in water (<1 mg/mL) |
| Melting Point | Estimated 215–220°C (decomposes) |
| LogP | ~1.2 (predicted via ChemAxon) |
| Stability | Hygroscopic; degrades under strong acidic/basic conditions |
The sulfone group in the tetrahydrothiophene ring enhances polarity, while the furan and thiazolidinone moieties contribute to π-π stacking potential.
Biological Activity and Mechanistic Insights
Though direct pharmacological data are unavailable, structurally related compounds provide clues:
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Thiazolidinediones: Known PPAR-γ agonists with anti-diabetic effects. The 2,4-dioxo-thiazolidinone core in this compound may similarly modulate metabolic pathways.
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Furan Derivatives: Exhibit antimicrobial and anticancer activity via DNA intercalation or enzyme inhibition. The conjugated furan-methylidene group could facilitate such interactions.
Hypothesized Targets:
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Aldose Reductase: Overexpressed in diabetic complications; inhibited by thiazolidinone analogs.
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Cyclooxygenase-2 (COX-2): Furan-containing compounds often suppress prostaglandin synthesis.
Comparative Analysis with Structural Analogs
| Compound | Structural Differences | Reported Activity |
|---|---|---|
| EVT-12330148 | Quinoline substituent | Anticancer (IC₅₀ = 8.2 µM) |
| VC16379879 | Phenylpropenylidene group | Anti-inflammatory |
| Target Compound | Furan-methylidene | Undocumented (theoretical) |
The furan group’s electron-rich nature may enhance binding to hydrophobic enzyme pockets compared to bulkier quinoline or phenyl groups.
Future Research Directions
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In Vitro Screening: Prioritize assays for antidiabetic (e.g., PPAR-γ activation) and antimicrobial activity.
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ADMET Profiling: Predict pharmacokinetics using in silico models (e.g., SwissADME).
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Structural Optimization: Introduce halogen atoms or sulfonamide groups to improve solubility and target affinity.
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